4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride
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Overview
Description
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride is a chemical compound with the molecular formula C14H17ClN2. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride typically involves the quaternization of N,N-dimethyl-N-(phenylmethyl)amine with 4-chloropyridine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins, altering their function. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, bromide
- 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, iodide
- 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, sulfate
Uniqueness
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide, iodide, and sulfate counterparts. The chloride ion can also participate in specific interactions that are not possible with other anions.
Properties
CAS No. |
578765-73-8 |
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Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
benzyl-dimethyl-pyridin-4-ylazanium;chloride |
InChI |
InChI=1S/C14H17N2.ClH/c1-16(2,14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KZRIRMUUJKEMFI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC=NC=C2.[Cl-] |
Origin of Product |
United States |
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